3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride
CAS No.: 2639445-92-2
Cat. No.: VC11549158
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639445-92-2 |
|---|---|
| Molecular Formula | C6H16Cl2N2O |
| Molecular Weight | 203.11 g/mol |
| IUPAC Name | 3-[(dimethylamino)methyl]azetidin-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-8(2)5-6(9)3-7-4-6;;/h7,9H,3-5H2,1-2H3;2*1H |
| Standard InChI Key | CXFPZYYYLPZTOZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1(CNC1)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound features a four-membered azetidine ring substituted at the 3-position with a hydroxyl group and a dimethylamino-methyl moiety. The dihydrochloride salt introduces two chloride counterions, which protonate the dimethylamino group, improving aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅Cl₂N₂O | |
| Molecular Weight | 217.11 g/mol | |
| Melting Point | 169–173 °C (base form) | |
| Boiling Point | 144.5 °C (base form) | |
| Solubility | Highly soluble in water |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride typically involves multi-step organic reactions, starting from azetidine precursors. Key steps include:
-
Ring Formation: Cyclization of γ-chloroamines or epoxide intermediates to construct the azetidine ring .
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Functionalization: Introduction of the dimethylamino-methyl group via nucleophilic substitution or reductive amination .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
A representative procedure involves reacting 3-azetidinone with dimethylamine under reducing conditions, followed by hydroxylation and salt formation .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | LiAlH₄, THF, reflux | Reduction of azetidinone |
| 2 | Dimethylamine, NaBH(OAc)₃, CH₂Cl₂ | Alkylation of amine |
| 3 | HCl (gaseous), ethanol | Salt formation |
Physicochemical and Pharmacokinetic Properties
Stability and Solubility
The dihydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL) compared to the free base, facilitating intravenous administration. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months).
Absorption and Metabolism
In vitro studies suggest moderate plasma protein binding (∼70%) and hepatic metabolism via cytochrome P450 enzymes . The compound demonstrates a half-life of 2.5–4 hours in rodent models, with renal excretion as the primary elimination route.
Pharmacological Applications
Kinase Inhibition
3-[(Dimethylamino)methyl]azetidin-3-ol dihydrochloride acts as a potent kinase inhibitor, targeting enzymes such as EGFR and MTAP (methylthioadenosine phosphorylase) . Preclinical studies show IC₅₀ values of <100 nM against EGFR mutants associated with non-small cell lung cancer .
Table 3: Select Biological Activity Data
| Target | IC₅₀ (nM) | Model System | Source |
|---|---|---|---|
| EGFR L858R | 45 | In vitro kinase assay | |
| MTAP | 120 | Enzyme inhibition | |
| P. falciparum | 5.8 | Parasite growth assay |
Anticancer Activity
The compound inhibits cancer cell proliferation by disrupting nucleotide salvage pathways and inducing apoptosis . In xenograft models, daily dosing (10 mg/kg) reduced tumor volume by 62% over 21 days.
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